![molecular formula C12H14FN3 B2945465 6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine CAS No. 1782368-73-3](/img/structure/B2945465.png)
6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine
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Overview
Description
6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine is a chemical compound. It is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times . Another method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The molecular weight of a similar compound, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is 220.24 .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Scientific Research Applications
I have conducted searches to gather information on the scientific research applications of “6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine”, also known as “EN300-7471202”. Here is a synthesized analysis based on the available data:
Medicinal Chemistry: Antimicrobial Agents
This compound has been explored for its potential in creating bioactive analogs, such as novel thiazolidin-4-ones, which have shown promise as antimicrobials .
Medicinal Chemistry: Antiproliferative Agents
Derivatives of this compound have been investigated for their antiproliferative properties in cancer cell lines, indicating potential applications in cancer therapy .
Material Science: Structural Character
The structural character of imidazopyridine, a related moiety, suggests that it could be useful in material science applications due to its wide range of applications in medicinal chemistry and its structural characteristics .
Green Chemistry: Synthesis in Eutectic Solvent Media
The compound has been used in one-pot synthesis processes involving greener deep eutectic solvent media, highlighting its role in promoting environmentally friendly chemical practices .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets in the body, contributing to their pharmacological effects .
Mode of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have shown moderate anti-tb activity and anti-proliferative potency against certain cancer cell lines .
Action Environment
Environmental factors such as ph, temperature, and the presence of other substances can significantly impact the action of a compound .
Safety and Hazards
Future Directions
The development of new drugs with potential antimicrobial activity is needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
properties
IUPAC Name |
6-fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-10-1-2-12-15-11(8-16(12)7-10)9-3-5-14-6-4-9/h1-2,7-9,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNSSNUCJOVDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN3C=C(C=CC3=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1782368-73-3 |
Source
|
Record name | 4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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